Pyrazine vs. pyrimidine ether: Divergent physicochemical properties predict differential permeability and solubility
The target compound displays a computed XLogP3 of 1.3 [1], substantially lower than the 2.1 predicted for the 2,6‑dimethylpyrimidin‑4‑yloxy analog N-(benzo[d][1,3]dioxol-5-yl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide [2]. Topological polar surface area (TPSA) is 85.8 Ų for the pyrazine derivative [1] versus 105.1 Ų for the dimethylpyrimidine analog [2], indicating that the pyrazine‑2‑yloxy substituent confers a superior balance of lipophilicity and polarity for passive membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.3; TPSA = 85.8 Ų |
| Comparator Or Baseline | N-(benzo[d][1,3]dioxol-5-yl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide: XLogP3 ≈ 2.1; TPSA ≈ 105.1 Ų |
| Quantified Difference | ΔXLogP3 ≈ −0.8; ΔTPSA ≈ −19.3 Ų |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem 2025.09.15 release) |
Why This Matters
A lower XLogP3 combined with a smaller TPSA predicts improved oral absorption and blood–brain barrier penetration relative to the dimethylpyrimidine analog, making the pyrazine derivative a more CNS‑accessible chemical probe.
- [1] PubChem Compound Summary for CID 71799284. National Center for Biotechnology Information (2025). View Source
- [2] PubChem (structure‑based prediction for the dimethylpyrimidin‑4‑yloxy analog using XLogP3 and Cactvs descriptors). View Source
